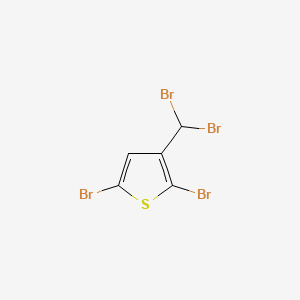
2,5-Dibromo-3-(dibromomethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3-(dibromomethyl)thiophene is a brominated thiophene derivative with the molecular formula C5H2Br4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-3-(dibromomethyl)thiophene can be synthesized through the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically involves the following steps:
- Dissolve 3-methylthiophene in a suitable solvent such as acetic acid.
- Add N-bromosuccinimide to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-(dibromomethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Organometallic Reagents: Used for substitution reactions.
Palladium Catalysts: Commonly used in coupling reactions.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Substituted Thiophenes: Formed through substitution reactions.
Scientific Research Applications
2,5-Dibromo-3-(dibromomethyl)thiophene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of conjugated polymers for electronic and optoelectronic applications.
Pharmaceutical Research: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-(dibromomethyl)thiophene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These reactions can lead to the formation of new compounds with different properties and activities. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: A related compound with two bromine atoms on the thiophene ring.
2-Bromo-3-methylthiophene: Another brominated thiophene derivative.
Uniqueness
2,5-Dibromo-3-(dibromomethyl)thiophene is unique due to the presence of four bromine atoms, which makes it highly reactive and versatile for various chemical transformations. This distinguishes it from other brominated thiophenes that have fewer bromine atoms and, consequently, different reactivity and applications.
Properties
CAS No. |
57846-06-7 |
|---|---|
Molecular Formula |
C5H2Br4S |
Molecular Weight |
413.75 g/mol |
IUPAC Name |
2,5-dibromo-3-(dibromomethyl)thiophene |
InChI |
InChI=1S/C5H2Br4S/c6-3-1-2(4(7)8)5(9)10-3/h1,4H |
InChI Key |
PZYXTWFXPPWJJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















